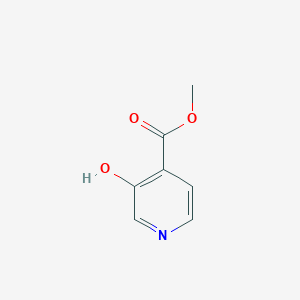










|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[N:10][CH:9]=[CH:8][C:3]=1[C:4](OC)=[O:5].Cl.[NH2:13][OH:14].[OH-].[Na+].Cl>>[OH:1][C:2]1[CH:11]=[N:10][CH:9]=[CH:8][C:3]=1[C:4]([NH:13][OH:14])=[O:5] |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
176 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=O)OC)C=CN=C1
|
|
Name
|
water ice
|
|
Quantity
|
1700 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
127.9 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
454 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
Hereafter the reaction mixture was stirred at ambient temperature for 1.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
fell to −5° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 5° C.
|
|
Type
|
ADDITION
|
|
Details
|
during the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
by heating to 60° C
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was then stirred at ambient temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling to 5° C
|
|
Type
|
STIRRING
|
|
Details
|
was stirred whilst cold for 1.5 h
|
|
Duration
|
1.5 h
|
|
Type
|
FILTRATION
|
|
Details
|
The crystals were filtered off
|
|
Type
|
WASH
|
|
Details
|
rinsed with water (3×100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried on the
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CUSTOM
|
|
Details
|
dried further at reduced pressure and 40° C. overnight
|
|
Duration
|
8 (± 8) h
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(=O)NO)C=CN=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 169.3 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |